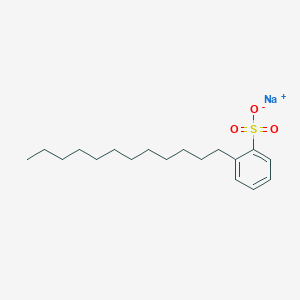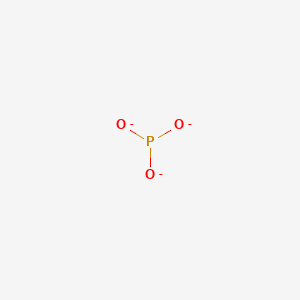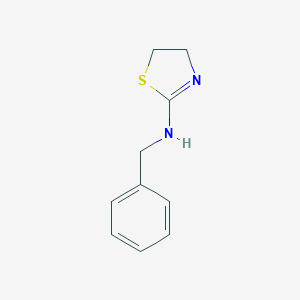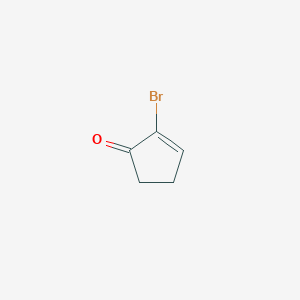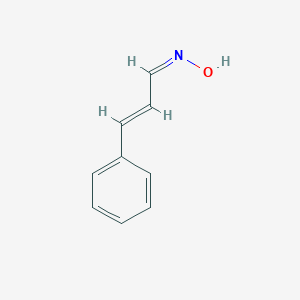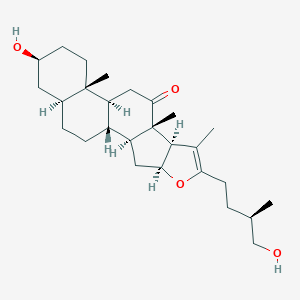
Pseudohecogenin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pseudohecogenin is a steroidal sapogenin that is derived from plants such as Agave sisalana and Yucca schidigera. It has gained significant attention due to its potential applications in scientific research. Pseudohecogenin is known for its anti-inflammatory, antifungal, and antiviral properties.
科学研究应用
Pseudohecogenin has been studied for its potential applications in various scientific research fields. It has been found to have anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases such as arthritis and asthma. Pseudohecogenin has also been found to have antifungal and antiviral properties, which make it a potential candidate for the treatment of fungal and viral infections.
作用机制
The mechanism of action of pseudohecogenin is not fully understood. However, it is believed to inhibit the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. Pseudohecogenin has also been found to inhibit the growth of fungi and viruses by disrupting their cell membranes.
生化和生理效应
Pseudohecogenin has been found to have various biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines in the body, which can help in reducing inflammation. Pseudohecogenin has also been found to inhibit the growth of fungi and viruses, which can help in treating fungal and viral infections.
实验室实验的优点和局限性
One of the advantages of using pseudohecogenin in lab experiments is its anti-inflammatory, antifungal, and antiviral properties. These properties make it a potential candidate for the treatment of various diseases. However, one of the limitations of using pseudohecogenin in lab experiments is its availability. Pseudohecogenin is not readily available, and its synthesis can be time-consuming and expensive.
未来方向
There are several future directions for the study of pseudohecogenin. One of the future directions is to study its potential applications in the treatment of inflammatory diseases such as arthritis and asthma. Another future direction is to study its potential applications in the treatment of fungal and viral infections. Further research is also needed to understand the mechanism of action of pseudohecogenin and its biochemical and physiological effects.
Conclusion:
In conclusion, pseudohecogenin is a steroidal sapogenin that has gained significant attention due to its potential applications in scientific research. It has anti-inflammatory, antifungal, and antiviral properties, which make it a potential candidate for the treatment of various diseases. Pseudohecogenin can be synthesized from agave plants such as Agave sisalana, but its availability is limited. Further research is needed to understand the mechanism of action of pseudohecogenin and its potential applications in scientific research.
合成方法
Pseudohecogenin can be synthesized from agave plants such as Agave sisalana. The plant material is first extracted with ethanol, and the extract is then hydrolyzed with hydrochloric acid. The resulting aglycone is then purified using chromatography techniques to obtain pseudohecogenin.
属性
CAS 编号 |
11005-20-2 |
|---|---|
产品名称 |
Pseudohecogenin |
分子式 |
C27H42O4 |
分子量 |
430.6 g/mol |
IUPAC 名称 |
(1R,2S,4S,8R,9S,12S,13S,16S,18S)-16-hydroxy-6-[(3R)-4-hydroxy-3-methylbutyl]-7,9,13-trimethyl-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-6-en-10-one |
InChI |
InChI=1S/C27H42O4/c1-15(14-28)5-8-22-16(2)25-23(31-22)12-21-19-7-6-17-11-18(29)9-10-26(17,3)20(19)13-24(30)27(21,25)4/h15,17-21,23,25,28-29H,5-14H2,1-4H3/t15-,17+,18+,19-,20+,21+,23+,25+,26+,27-/m1/s1 |
InChI 键 |
YHGXHXTZNBXLKF-RVKDJADKSA-N |
手性 SMILES |
CC1=C(O[C@@H]2[C@H]1[C@@]3([C@@H](C2)[C@@H]4CC[C@H]5C[C@H](CC[C@@]5([C@H]4CC3=O)C)O)C)CC[C@@H](C)CO |
SMILES |
CC1=C(OC2C1C3(C(C2)C4CCC5CC(CCC5(C4CC3=O)C)O)C)CCC(C)CO |
规范 SMILES |
CC1=C(OC2C1C3(C(C2)C4CCC5CC(CCC5(C4CC3=O)C)O)C)CCC(C)CO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



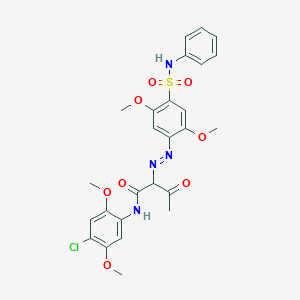
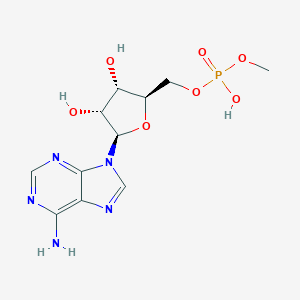
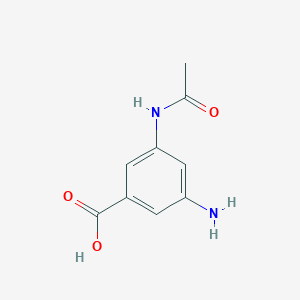
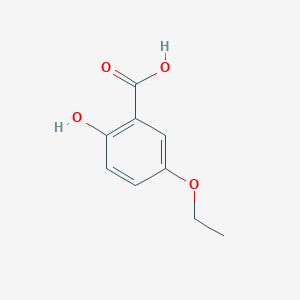
![1-Bromo-4-[chloro(phenyl)methyl]benzene](/img/structure/B83590.png)

![4-[(Ethylamino)sulfonyl]benzoic acid](/img/structure/B83595.png)
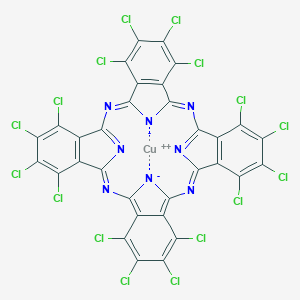
![(3aS,6R,6aS)-6-((R)-2,2-Dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyldihydrofuro[3,4-d][1,3]dioxol-4(3aH)-one](/img/structure/B83598.png)
